molecular formula C19H17ClN4O2S B15284600 [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate

[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate

Katalognummer: B15284600
Molekulargewicht: 400.9 g/mol
InChI-Schlüssel: INBQTTGXTNTEKQ-SSDVNMTOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidin-3-yl group, a chlorophenyl group, and a carbamimidothioate moiety. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate typically involves multiple steps, including the formation of the pyrrolidin-3-yl core, the introduction of the chlorophenyl group, and the final attachment of the carbamimidothioate moiety. Common reagents used in these reactions include chlorinating agents, amines, and thiourea derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its reactivity and properties.

    Reduction: Reduction reactions may target specific bonds, leading to changes in the compound’s structure and functionality.

    Substitution: Substitution reactions involve the replacement of one functional group with another, which can be used to introduce new properties or enhance existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be studied for its interactions with biomolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these biomolecules makes it a valuable tool for investigating biological processes and developing new diagnostic and therapeutic agents.

Medicine

In medicine, [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate may have potential as a drug candidate. Its unique structure and reactivity could be harnessed to develop new treatments for various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced strength, flexibility, or conductivity. Its versatility makes it a valuable component in the design of advanced materials for various applications, including electronics and aerospace.

Wirkmechanismus

The mechanism of action of [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The compound’s ability to form stable complexes with its targets is crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate
  • [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-fluorophenyl)methylideneamino]carbamimidothioate
  • [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-methylphenyl)methylideneamino]carbamimidothioate

Uniqueness

The uniqueness of [1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate lies in its specific combination of functional groups, which confer distinct reactivity and properties

Eigenschaften

Molekularformel

C19H17ClN4O2S

Molekulargewicht

400.9 g/mol

IUPAC-Name

[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidothioate

InChI

InChI=1S/C19H17ClN4O2S/c1-12-4-2-3-5-15(12)24-17(25)10-16(18(24)26)27-19(21)23-22-11-13-6-8-14(20)9-7-13/h2-9,11,16H,10H2,1H3,(H2,21,23)/b22-11+

InChI-Schlüssel

INBQTTGXTNTEKQ-SSDVNMTOSA-N

Isomerische SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)S/C(=N\N=C\C3=CC=C(C=C3)Cl)/N

Kanonische SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)SC(=NN=CC3=CC=C(C=C3)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.